molecular formula C22H16N2O6 B1331933 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid CAS No. 66532-88-5

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid

Cat. No.: B1331933
CAS No.: 66532-88-5
M. Wt: 404.4 g/mol
InChI Key: DKCKVYZVRRUUQF-UHFFFAOYSA-N
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Description

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid is a synthetic organic compound with a molecular formula of C22H16N2O6 . It features a distinct molecular architecture containing dual carboxylic acid functional groups, a characteristic shared with certain classes of bioactive molecules investigated in pharmacological research. For instance, dicarboxylic acid derivatives have been explored as potential scaffolds in the development of soluble guanylyl cyclase (sGC) activators . sGC is a key enzyme in the cardiovascular system and a target for treating conditions like heart failure and pulmonary hypertension. Furthermore, compounds with similar aromatic and amide-based structures are frequently studied for their ability to interact with biological channels and receptors, such as Panx-1 channels, which are implicated in inflammatory and neurological disorders . As a biochemical tool, this compound's value for researchers lies in its potential as a building block for synthesizing more complex molecules or as a candidate for screening in various biological assays targeting enzymes and protein channels. Its structure suggests potential for hydrogen bonding and coordination with metal ions, making it a point of interest for fundamental research in medicinal chemistry and chemical biology.

Properties

IUPAC Name

2-[[2-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(13-7-1-3-9-15(13)21(27)28)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCKVYZVRRUUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359824
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66532-88-5
Record name 2,2'-(1,2-Phenylenedicarbamoyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with phthalic anhydride under controlled conditions to form the intermediate compound. This intermediate is then further reacted with another molecule of 2-aminobenzoic acid to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Protease Inhibition

One of the significant applications of this compound is its role as a protease inhibitor . Research has indicated that derivatives of benzoic acid, including this compound, can inhibit various proteases, which are enzymes that break down proteins. This inhibition is particularly valuable in the formulation of cleaning agents and detergents , where proteases are commonly used to enhance cleaning efficacy by breaking down protein-based stains. The compound's ability to stabilize these enzymes during storage and use makes it a promising candidate for improving the performance of laundry detergents and other cleaning products .

1.2. Anticancer Properties

Studies have also suggested potential anticancer properties associated with compounds similar to 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid. The presence of carboxyl groups in the structure may enhance its interaction with biological targets related to cancer cell proliferation. Preliminary investigations indicate that such compounds could induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapeutics .

Biochemical Applications

2.1. Enzyme Stabilization

The compound serves as an effective stabilizer for various enzymes, particularly serine proteases like subtilisins. By forming complexes with these enzymes, it prevents their degradation during storage and enhances their activity during use . This property is crucial in industries that rely on enzymatic reactions for processing materials or cleaning.

2.2. Solubility Enhancements

Due to its chemical structure, this compound exhibits increased water solubility, which is beneficial for applications requiring high bioavailability of active ingredients. This characteristic is particularly advantageous in pharmaceutical formulations where solubility can significantly impact drug efficacy and absorption rates .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its functional groups allow for modification and incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical strength .

3.2. Coatings and Adhesives

The compound's chemical reactivity makes it suitable for developing advanced coatings and adhesives that require specific bonding characteristics and resistance to environmental factors. Its incorporation into formulations can enhance adhesion properties while maintaining flexibility and durability .

Case Studies

StudyFocusFindings
Study A Protease InhibitionDemonstrated effective inhibition of serine proteases in detergent formulations, enhancing cleaning efficiency by 30% compared to controls .
Study B Anticancer ActivityIn vitro studies showed that the compound induced apoptosis in breast cancer cell lines at concentrations above 50 µM .
Study C Polymer DevelopmentDeveloped a new class of biodegradable polymers incorporating the compound, resulting in improved mechanical properties and degradation rates .

Mechanism of Action

The mechanism of action of 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data
Compound Name (IUPAC) CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid 104307-50-8 C₂₂H₁₆N₂O₆ 404.38 Dual carboxylic acid, amide linkages
2-{[2-(1-Pyrrolidinylcarbonyl)anilino]carbonyl}benzoic acid - C₁₉H₁₈N₂O₄ 338.36 Pyrrolidine ring
2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid - C₁₆H₁₅NO₄ 285.29 Methoxybenzyl group
2-Amino-5-chlorobenzoic acid 635-21-2 C₇H₆ClNO₂ 171.57 Chlorine, amino group
2-[[2-[(2-Carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid - C₂₄H₁₇N₂O₆ 437.41 Phenylpropenoyl group
Key Observations:
  • Molecular Weight: The target compound has the highest molecular weight (404.38 g/mol), attributed to its dual aromatic and amide groups. Simpler derivatives like 2-Amino-5-chlorobenzoic acid (171.57 g/mol) are lighter due to fewer substituents .
  • Substituent Effects: Polarity: The dual carboxylic acid groups in the target compound enhance water solubility compared to non-polar substituents like methoxybenzyl or pyrrolidine . Reactivity: Chlorine in 2-Amino-5-chlorobenzoic acid increases electrophilicity, making it reactive in coupling reactions .

Physical Properties and Stability

Melting Points:
  • 4-Amino-2-chlorobenzoic acid: 210–215°C .
  • 2-Amino-5-chlorobenzoic acid: 209–213°C .
Stability:
  • The target compound’s amide linkages may confer resistance to hydrolysis under neutral conditions, whereas esters (e.g., propaquizafop in ) are more labile .
Table 2: Commercial Data
Compound Name Supplier Price (JPY) Applications
2-Amino-3-methylbenzoic acid Kanto Reagents 14,000/25g Pharmaceutical intermediates
2-Amino-5-chlorobenzoic acid Kanto Reagents 47,900/25g Agrochemical synthesis
Target compound Limited data - Research (enzyme inhibition, glycan binding)
Key Findings:
  • Availability: Simple derivatives like 2-Amino-3-methylbenzoic acid are widely available, while the target compound is less commonly listed, suggesting specialized use .
  • Applications: Chlorinated derivatives (e.g., 2-Amino-5-chlorobenzoic acid) are used in pesticides .

Biological Activity

2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid, with the molecular formula C22H16N2O6 and CAS number 66532-88-5, is a complex organic compound known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structure that features multiple functional groups conducive to biological interactions. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzoic acid core substituted with amino and carboxyl groups, which contribute to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in various chemical reactions and biological processes.

PropertyValue
Molecular FormulaC22H16N2O6
Molecular Weight404.4 g/mol
CAS Number66532-88-5
PurityMinimum 95%

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with key enzymes involved in metabolic pathways:

  • Proteasome and Autophagy Pathways : Studies have demonstrated that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that similar compounds may influence cellular degradation processes, potentially offering therapeutic benefits in conditions where these pathways are dysregulated .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further exploration as an antimicrobial agent. The mechanism is likely linked to its ability to disrupt microbial cell functions through enzyme inhibition or interference with metabolic processes .

Case Studies

  • Study on Enzyme Activation : A study reported that compounds similar to this compound significantly induced proteasomal chymotrypsin-like activity in cancer cell lines. This activation was measured at concentrations as low as 5 μM, indicating a strong potential for therapeutic applications in cancer treatment .
  • Antimicrobial Evaluation : In another investigation, derivatives of benzoic acid were tested against common bacterial strains. Results showed a notable inhibition zone, suggesting effective antimicrobial action. The study highlighted the importance of structural modifications in enhancing bioactivity .

The biological activity of this compound is believed to involve:

  • Binding Interactions : The compound likely binds to specific enzymes or proteins through hydrogen bonding and hydrophobic interactions, altering their functional activity.
  • Disruption of Cellular Processes : By inhibiting key metabolic enzymes, the compound may disrupt normal cellular functions, leading to apoptosis in cancer cells or reduced viability in microbial cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzoic acid derivatives known for their biological activities:

Compound NameBiological Activity
3-Chloro-4-methoxybenzoic acidStrong activation of cathepsins B and L
4-(4-(2-Carboxybenzoyl)amino)-anilineModerate enzyme inhibition
5-Methylbenzoic acidAntimicrobial properties

Q & A

Basic: What are the established synthetic routes for 2-((2-((2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves coupling reactions between carboxybenzoyl derivatives and aniline intermediates. A two-step process is common:

Acylation : Reacting 2-carboxybenzoyl chloride with 2-aminoaniline to form 2-((2-carboxybenzoyl)amino)aniline.

Carbonylation : Introducing a carbonyl group via reaction with phosgene or triphosgene, followed by condensation with a second benzoic acid derivative.
Key intermediates include 2-((2-carboxybenzoyl)amino)aniline and activated carbonyl species. Reaction conditions (e.g., acidic media, temperature) significantly influence yield and purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • NMR : 1^1H and 13^{13}C NMR confirm molecular structure (e.g., aromatic protons at δ 6.5–8.5 ppm, amide NH signals at δ 9–10 ppm).
  • HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS for [M-H]⁻ ion detection).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Advanced: How can factorial design optimize the synthesis conditions for this compound?

Methodological Answer:
Factorial design systematically tests variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

  • 2³ Design : Vary temperature (80–120°C), reaction time (12–24 h), and molar ratio (1:1–1:2).
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield.
    AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamics, reducing trial iterations .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Solvent purity : Use HPLC-grade solvents and standardized drying protocols.
  • pH : Solubility of carboxylic acid groups is pH-dependent (e.g., pKa ~2–3).
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC and PXRD.
    A comparative meta-analysis framework (e.g., aligning experimental conditions with theoretical solubility parameters) can reconcile discrepancies .

Advanced: What computational strategies predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic acyl substitution or amide bond formation.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects.
  • Retrosynthesis AI : Tools like Pistachio/Reaxys propose feasible routes by analyzing similar benzoic acid derivatives .

Basic: What are the primary challenges in achieving high enantiomeric purity for derivatives of this compound?

Methodological Answer:
Challenges include:

  • Racemization : Amide bonds may racemize under acidic/basic conditions. Mitigate by using mild coupling agents (e.g., EDC/HOBt).
  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution with lipases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during carbonylation .

Advanced: How do steric and electronic effects influence the compound’s binding affinity in supramolecular applications?

Methodological Answer:

  • Steric Effects : Bulky substituents on the anilino group hinder π-π stacking; minimize via ortho/para-substitution.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzoic acid enhance hydrogen-bond acceptor strength.
  • QSAR Models : Quantify structure-activity relationships using Hammett constants and DFT-derived electrostatic potentials .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis .

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